2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE
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Overview
Description
2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE is a complex organic compound characterized by multiple benzene rings substituted with benzyloxy and dibromobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE typically involves multiple steps, including the formation of benzyloxy and dibromobenzenesulfonyl groups on the benzene rings. The process may involve:
Bromination: Introduction of bromine atoms to the benzene rings using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base such as pyridine.
Benzyloxylation: Introduction of benzyloxy groups using benzyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, sulfonylation, and benzyloxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dibromo groups can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of debrominated benzyloxy derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted benzyloxy derivatives.
Scientific Research Applications
2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of benzyloxy and dibromobenzenesulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure with benzyloxy and carboxylic acid groups.
3-Methoxy-4-benzyloxybenzoic acid: Contains methoxy and benzyloxy groups on the benzene ring.
3-Nitro-4-benzyloxybenzoic acid: Contains nitro and benzyloxy groups on the benzene ring.
Uniqueness
2-(BENZYLOXY)-5-[4-(BENZYLOXY)-3,5-DIBROMOBENZENESULFONYL]-1,3-DIBROMOBENZENE is unique due to the presence of multiple benzyloxy and dibromobenzenesulfonyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-dibromo-5-(3,5-dibromo-4-phenylmethoxyphenyl)sulfonyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br4O4S/c27-21-11-19(12-22(28)25(21)33-15-17-7-3-1-4-8-17)35(31,32)20-13-23(29)26(24(30)14-20)34-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVRRLJNFWITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)S(=O)(=O)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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